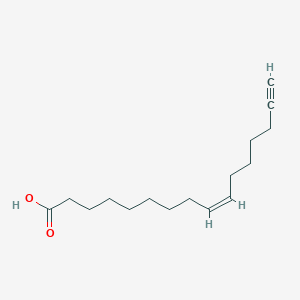

(Z)-hexadec-9-en-15-ynoicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(Z)-hexadec-9-en-15-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1,7-8H,3-6,9-15H2,(H,17,18)/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICMJXPKCLXTLV-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC/C=C\CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-hexadec-9-en-15-ynoic Acid: A Chemical Probe for Profiling Protein Palmitoleoylation

For Researchers, Scientists, and Drug Development Professionals

(Z)-hexadec-9-en-15-ynoic acid , also known as Palmitoleic acid alkyne, is a powerful chemical probe designed for the investigation of protein palmitoleoylation, a critical post-translational lipid modification. This unsaturated alkynyl fatty acid allows for the metabolic labeling and subsequent visualization of proteins modified with palmitoleic acid, a key lipid in various biological processes, most notably in the Wnt signaling pathway.

Structure and Chemical Properties

(Z)-hexadec-9-en-15-ynoic acid is a synthetic analog of palmitoleic acid, featuring a terminal alkyne group for bioorthogonal "click" chemistry applications and a cis-double bond at the Δ9 position, which is crucial for its recognition by specific acyltransferases.

Chemical Structure:

Table 1: Chemical and Physical Properties of (Z)-hexadec-9-en-15-ynoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₂ | MedChemExpress |

| Molecular Weight | 250.38 g/mol | MedChemExpress |

| CAS Number | 2231023-75-7 | MedChemExpress |

| Appearance | Not specified (likely an oil or solid) | - |

| Solubility | Soluble in DMSO and Ethanol (B145695) | MedChemExpress |

| Storage | Store at -20°C for long-term stability | MedChemExpress |

Synthesis

While a detailed, step-by-step protocol is not publicly available, the synthesis of (Z)-hexadec-9-en-15-ynoic acid has been described in the literature. The general synthetic strategy involves the creation of a 16-carbon chain with a cis-double bond at the 9th position and a terminal alkyne at the 15th position. This is typically achieved through multi-step organic synthesis involving techniques such as Wittig reactions to create the Z-alkene and coupling reactions to introduce the terminal alkyne.

Biological Activity and Applications

The primary application of (Z)-hexadec-9-en-15-ynoic acid is as a chemical reporter to study protein palmitoleoylation. This modification, the attachment of palmitoleic acid to proteins, is crucial for the function of signaling proteins like Wnt.

Probing Wnt Acylation by Porcupine (PORCN)

Wnt proteins are a family of secreted signaling molecules that play essential roles in embryonic development and adult tissue homeostasis. Their secretion and activity are dependent on a specific post-translational modification: the esterification of a serine residue with palmitoleic acid. This reaction is catalyzed by the membrane-bound O-acyltransferase Porcupine (PORCN).

(Z)-hexadec-9-en-15-ynoic acid serves as a substrate for PORCN, allowing for the metabolic labeling of Wnt proteins. Once incorporated, the alkyne handle can be tagged with a reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This enables the visualization and quantification of Wnt acylation.

Studies have shown that PORCN exhibits stereoselectivity, preferentially utilizing the cis-isomer of palmitoleic acid. The use of (Z)-hexadec-9-en-15-ynoic acid has been instrumental in demonstrating that aberrant acylation with trans-fatty acids can lead to the accumulation of Wnt-PORCN complexes, thereby inhibiting Wnt secretion.[1]

Advantages over Saturated Fatty Acid Probes

Prior to the development of unsaturated probes like (Z)-hexadec-9-en-15-ynoic acid, researchers used saturated alkynyl fatty acids (e.g., ω-alkynyl palmitic acid) to study Wnt palmitoylation. However, these saturated probes require intracellular conversion to their unsaturated counterparts by stearoyl-CoA desaturase (SCD) enzymes, which can be a rate-limiting and inefficient step. (Z)-hexadec-9-en-15-ynoic acid bypasses this requirement, leading to more direct and efficient labeling of palmitoleoylated proteins.[2]

Table 2: Quantitative Data from Dose-Dependent Labeling of Wnt3a

| Concentration of (Z)-hexadec-9-en-15-ynoic acid | Relative Wnt3a Labeling Intensity |

| 10 µM | Detectable |

| 25 µM | Increased |

| 50 µM | Strong |

| 100 µM | Strongest |

This table summarizes the findings from Zheng et al. (2016), where increasing concentrations of the probe led to enhanced labeling of Wnt3a in cells.[2]

Table 3: Quantitative Data from Time-Dependent Labeling of Wnt3a

| Incubation Time | Relative Wnt3a Labeling Intensity |

| 2 hours | Detectable |

| 4 hours | Increased |

| 8 hours | Strong |

| 16 hours | Strongest |

This table summarizes the findings from Zheng et al. (2016), showing that Wnt3a labeling can be detected as early as 2 hours after probe addition.[2]

Experimental Protocols

The following are generalized protocols for the use of (Z)-hexadec-9-en-15-ynoic acid in cell culture. Specific parameters may need to be optimized for different cell lines and experimental goals.

Metabolic Labeling of Cultured Cells

This protocol describes the introduction of the fatty acid probe into cells for metabolic incorporation into proteins.

Materials:

-

(Z)-hexadec-9-en-15-ynoic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Cell culture medium appropriate for the cell line

-

Cultured cells of interest

Procedure:

-

Preparation of Fatty Acid-BSA Complex:

-

Dissolve (Z)-hexadec-9-en-15-ynoic acid in ethanol or DMSO to create a stock solution.

-

Prepare a solution of fatty acid-free BSA in sterile PBS or serum-free medium.

-

Add the fatty acid stock solution to the BSA solution while vortexing to facilitate complex formation. A typical final concentration for the probe is 25-100 µM.

-

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Remove the growth medium and replace it with fresh medium containing the (Z)-hexadec-9-en-15-ynoic acid-BSA complex.

-

Incubate the cells for a desired period (e.g., 4-16 hours) to allow for metabolic incorporation of the probe.

-

-

Cell Lysis:

-

After incubation, wash the cells with cold PBS to remove excess probe.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

"Click" Chemistry Reaction for Protein Labeling

This protocol describes the attachment of a reporter molecule to the alkyne-modified proteins in the cell lysate.

Materials:

-

Cell lysate containing alkyne-labeled proteins

-

Azide-functionalized reporter molecule (e.g., Azide-Fluorophore, Azide-Biotin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agents)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper ligand)

Procedure:

-

To the cell lysate, add the azide-functionalized reporter molecule.

-

Sequentially add the click chemistry reagents: TCEP or sodium ascorbate, TBTA, and CuSO₄. The final concentrations of these reagents need to be optimized but are typically in the range of 1 mM for the reducing agent and copper, and 100 µM for TBTA and the azide (B81097) reporter.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification if a biotin (B1667282) tag was used.

Visualizations

Wnt Signaling Pathway and Porcupine-Mediated Acylation

The following diagram illustrates the role of Porcupine in the acylation and secretion of Wnt proteins, a process that can be studied using (Z)-hexadec-9-en-15-ynoic acid.

Caption: Wnt protein acylation and secretion pathway.

Experimental Workflow for Profiling Palmitoleoylated Proteins

This diagram outlines the general workflow for identifying proteins labeled with (Z)-hexadec-9-en-15-ynoic acid.

Caption: Workflow for identifying lipidated proteins.

References

An In-depth Technical Guide to the Synthesis and Purification of Palmitoleic Acid Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of palmitoleic acid alkyne, a critical chemical probe for studying lipid metabolism and protein modification. The information presented herein is curated for professionals in research and development who require detailed methodologies and quantitative data for the application of this valuable tool.

Introduction to Palmitoleic Acid Alkyne

Palmitoleic acid alkyne, formally known as (9Z)-9-hexadecen-15-ynoic acid, is a modified version of the naturally occurring monounsaturated omega-7 fatty acid, palmitoleic acid.[1] The key modification is the introduction of a terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry" reactions.[2][3][4][5][6][7] This allows for the specific and efficient labeling of molecules that have incorporated the fatty acid, enabling researchers to track its metabolic fate and identify proteins that undergo palmitoleoylation, a crucial post-translational modification.[2][3][5][8]

Chemical Structure:

-

Systematic Name: (9Z)-9-hexadecen-15-ynoic acid

-

Molecular Formula: C₁₆H₂₆O₂

-

Molecular Weight: 250.38 g/mol

-

CAS Number: 2231023-75-7[1]

Synthesis of Palmitoleic Acid Alkyne

Proposed Synthetic Pathway

The synthesis can be logically divided into the preparation of two key fragments, followed by their coupling via a Wittig reaction and subsequent deprotection.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 7. Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]

Biological function of alkynyl fatty acid probes in cells

An in-depth technical guide on the biological function of alkynyl fatty acid probes in cells for researchers, scientists, and drug development professionals.

Introduction to Alkynyl Fatty Acid Probes

Alkynyl fatty acid probes are powerful chemical tools for the study of lipid metabolism and function in living cells. These probes are synthetic analogs of natural fatty acids, containing a terminal alkyne group (a carbon-carbon triple bond). This small modification is minimally perturbing, allowing the probes to be readily incorporated into cellular metabolic pathways, including protein acylation, lipid synthesis, and signaling cascades.

The key advantage of the alkyne group is its ability to undergo bioorthogonal "click chemistry" reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the covalent attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the fatty acid probe after it has been metabolically integrated. This two-step labeling strategy enables the visualization and identification of lipid-modified proteins and other lipid species with high specificity and sensitivity.

Core Applications

The primary applications of alkynyl fatty acid probes in cellular biology include:

-

Metabolic Labeling and Visualization: Tracking the localization and dynamics of fatty acids within cellular compartments and organelles.

-

Identification of Acylated Proteins: Profiling proteins that undergo lipid modifications, such as myristoylation and palmitoylation.

-

Studying Lipid Trafficking and Metabolism: Investigating the pathways of fatty acid uptake, transport, and incorporation into complex lipids.

-

Drug Discovery and Development: Screening for inhibitors of enzymes involved in lipid metabolism and protein acylation.

Quantitative Data for Experimental Design

The successful application of alkynyl fatty acid probes is dependent on careful optimization of experimental parameters. The following tables provide a summary of typical concentrations and incubation times reported in the literature.

Table 1: Typical Probe Concentrations and Incubation Times for Mammalian Cells

| Probe | Cell Line | Concentration (µM) | Incubation Time (hours) | Application |

| 17-Octadecynoic Acid (17-ODYA) | HeLa, COS-7 | 10 - 50 | 4 - 16 | General lipid metabolism |

| 15-Hexadecynoic Acid (15-HDYA) | Jurkat | 25 - 100 | 2 - 8 | Protein palmitoylation |

| 13-Tetradecynoic Acid (13-TDYA) | HEK293T | 5 - 25 | 6 - 24 | Protein myristoylation |

| Myristic Acid, Alkyne | CHO | 50 | 4 | S-palmitoylation profiling |

| Palmitic Acid, Alkyne | A549 | 20 - 100 | 1 - 4 | Dynamic S-palmitoylation analysis |

Table 2: Click Chemistry Reaction Components

| Component | Stock Concentration | Final Concentration | Purpose |

| Azide-Fluorophore | 1 - 10 mM | 10 - 100 µM | Reporter for visualization |

| Copper(II) Sulfate (CuSO₄) | 50 - 100 mM | 0.1 - 1 mM | Copper source for the CuAAC reaction |

| Tris(2-carboxyethyl)phosphine (TCEP) | 50 - 100 mM | 1 mM | Reducing agent to produce Cu(I) |

| TBTA or THPTA | 10 - 20 mM | 100 - 500 µM | Ligand to stabilize Cu(I) and improve efficiency |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Lipids

-

Cell Culture: Plate cells in an appropriate culture vessel and grow to the desired confluency.

-

Probe Incubation: Prepare a stock solution of the alkynyl fatty acid probe in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution in pre-warmed culture medium to the final working concentration.

-

Labeling: Remove the existing medium from the cells and replace it with the probe-containing medium. Incubate the cells for the desired time under normal culture conditions (e.g., 37°C, 5% CO₂).

-

Cell Lysis or Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Proceed immediately to cell lysis for biochemical analysis or to fixation for imaging.

Protocol 2: Click Chemistry for Fluorescence Microscopy

-

Fixation: After metabolic labeling, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Click Reaction: Prepare the click reaction cocktail. For a 1 mL reaction, combine:

-

Azide-fluorophore (to final concentration)

-

TCEP (to 1 mM)

-

TBTA or THPTA ligand (to 100 µM)

-

Copper(II) Sulfate (to 1 mM)

-

PBS to 1 mL

-

Note: Add the components in the order listed, vortexing briefly after each addition.

-

-

Incubation: Add the click reaction cocktail to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Remove the click reaction cocktail and wash the cells three times with PBS.

-

Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations of Workflows and Pathways

Experimental Workflow for Protein Acylation Profiling

Caption: Workflow for identifying lipid-modified proteins.

Signaling Pathway: Protein S-Palmitoylation Dynamics

Caption: Probing the dynamic cycle of protein S-palmitoylation.

Conclusion

Alkynyl fatty acid probes represent a versatile and indispensable tool in modern cell biology and drug discovery. Their ability to be metabolically incorporated and subsequently tagged via bioorthogonal chemistry allows for the precise investigation of lipid-related biological processes. By following well-defined protocols and optimizing experimental conditions, researchers can effectively harness these probes to gain novel insights into the complex world of cellular lipid metabolism and signaling.

An In-depth Technical Guide to (Z)-hexadec-9-en-15-ynoic acid: A Chemical Probe for Studying Protein Palmitoleoylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-hexadec-9-en-15-ynoic acid, a valuable chemical probe for investigating protein palmitoleoylation. This document details its chemical properties, supplier information, experimental applications, and its role in elucidating the Wnt signaling pathway.

Compound Profile

(Z)-hexadec-9-en-15-ynoic acid , also known as Palmitoleic acid alkyne, is a synthetic analog of palmitoleic acid. It possesses a terminal alkyne group, which allows for its detection and visualization through a highly specific and efficient bioorthogonal reaction known as "click chemistry". This feature makes it an invaluable tool for studying the dynamic process of protein palmitoleoylation, a critical lipid modification involved in various cellular processes.

| Property | Value |

| CAS Number | 2231023-75-7 |

| Molecular Formula | C₁₆H₂₆O₂ |

| Molecular Weight | 250.38 g/mol |

| Appearance | Solid |

| Primary Use | Alkynyl fatty acid probe for studying protein palmitoleoylation.[1] |

Table 1: Chemical and Physical Properties of (Z)-hexadec-9-en-15-ynoic acid.

Supplier Information

(Z)-hexadec-9-en-15-ynoic acid is available from several commercial suppliers specializing in chemical probes and reagents for life science research.

| Supplier | Product Name | Catalog Number (Example) |

| MedChemExpress | (Z)-Hexadec-9-en-15-ynoicacid | HY-160147 |

| Amaybio | This compound | Aladdin-Z1438261 |

Table 2: Major Suppliers of (Z)-hexadec-9-en-15-ynoic acid. Please note that catalog numbers and availability may vary.

Experimental Applications and Protocols

(Z)-hexadec-9-en-15-ynoic acid is primarily utilized in metabolic labeling experiments to identify and characterize palmitoleoylated proteins. The terminal alkyne group allows for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Metabolic Labeling of Cultured Cells

This protocol describes the general steps for metabolically labeling proteins with (Z)-hexadec-9-en-15-ynoic acid in cultured mammalian cells.

Materials:

-

(Z)-hexadec-9-en-15-ynoic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Preparation of Fatty Acid-BSA Conjugate:

-

Prepare a stock solution of (Z)-hexadec-9-en-15-ynoic acid in DMSO.

-

Complex the fatty acid with fatty acid-free BSA in serum-free medium to enhance its solubility and delivery to cells. A typical final concentration for labeling is in the range of 25-100 µM.

-

-

Cell Culture and Labeling:

-

Plate cells and grow to the desired confluency.

-

Wash the cells with PBS.

-

Incubate the cells with the medium containing the (Z)-hexadec-9-en-15-ynoic acid-BSA conjugate for a specified period (e.g., 4-16 hours). The optimal labeling time may need to be determined empirically for different cell types and experimental goals.

-

-

Cell Lysis:

-

After the labeling period, wash the cells with ice-cold PBS to remove excess probe.

-

Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

The resulting protein lysate containing the alkyne-labeled proteins is now ready for downstream analysis.

-

Click Chemistry Reaction for Protein Detection

This protocol outlines the steps for attaching a reporter molecule (e.g., an azide-functionalized fluorophore or biotin) to the alkyne-labeled proteins in the cell lysate.

Materials:

-

Alkyne-labeled protein lysate

-

Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelator (e.g., THPTA, TBTA)

Procedure:

-

To the protein lysate, add the azide-functionalized reporter molecule, copper(II) sulfate, and the copper chelator.

-

Initiate the click reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

The proteins are now covalently labeled with the reporter molecule and can be analyzed by various methods.

Analysis of Labeled Proteins

-

SDS-PAGE and In-Gel Fluorescence Scanning: If a fluorescent reporter was used, the labeled proteins can be separated by SDS-PAGE and visualized directly by in-gel fluorescence scanning.

-

Western Blotting and Affinity Purification: If a biotin reporter was used, the labeled proteins can be detected by western blotting using streptavidin-HRP conjugates. Alternatively, biotin-labeled proteins can be enriched and purified using streptavidin-agarose beads for subsequent identification by mass spectrometry.

Role in the Wnt Signaling Pathway

(Z)-hexadec-9-en-15-ynoic acid has been instrumental in studying the palmitoleoylation of Wnt proteins, a critical step in their secretion and signaling activity.[2][3][4] Wnt proteins are a family of secreted lipid-modified signaling molecules that play crucial roles in embryonic development and adult tissue homeostasis.

The enzyme Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum, is responsible for the palmitoleoylation of Wnt proteins.[3] Specifically, PORCN catalyzes the attachment of a palmitoleate (B1233929) group to a conserved serine residue on Wnt proteins. This lipid modification is essential for the binding of Wnt to its carrier protein, Wntless (Wls), and for its subsequent secretion and signaling.

The biosynthesis of the palmitoleate substrate for PORCN involves the enzyme stearoyl-CoA desaturase (SCD), which converts palmitoyl-CoA to palmitoleoyl-CoA.[4]

Below is a diagram illustrating the key steps in Wnt protein palmitoleoylation and secretion.

Caption: Wnt Protein Palmitoylation and Secretion Pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for identifying palmitoleoylated proteins using (Z)-hexadec-9-en-15-ynoic acid.

Caption: Experimental Workflow for Protein Palmitoleoylation Analysis.

References

- 1. Identification of the WNT1 residues required for palmitoylation by Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mskcc.org [mskcc.org]

- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. sandbox18.sloankettering.edu [sandbox18.sloankettering.edu]

An In-Depth Technical Guide to Metabolic Labeling with Fatty Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling with fatty acid analogues has emerged as a powerful and versatile technique for the interrogation of lipid metabolism and protein acylation. By introducing fatty acids modified with bioorthogonal handles, such as alkynes or azides, into living cells, researchers can trace their incorporation into various lipid species and covalently modified proteins. Subsequent detection via "click chemistry" allows for the sensitive and specific visualization and identification of these labeled molecules. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, quantitative data, and applications of this technology in biological research and drug development.

Introduction: The Principle of Bioorthogonal Metabolic Labeling

Fatty acids are fundamental building blocks for a vast array of cellular structures and signaling molecules. Their metabolic pathways, including synthesis, degradation (β-oxidation), and incorporation into complex lipids and proteins, are central to cellular function and are often dysregulated in disease.[1] Traditional methods for studying fatty acid metabolism, such as the use of radiolabeled fatty acids, present challenges related to safety, disposal, and the inability to easily enrich and identify labeled molecules.[2]

Metabolic labeling with fatty acid analogues overcomes many of these limitations by employing bioorthogonal chemistry. This approach involves two key steps:

-

Metabolic Incorporation: Cells are incubated with a fatty acid analogue that has been chemically modified to include a bioorthogonal functional group, most commonly a terminal alkyne or an azide. These analogues are designed to be recognized and utilized by the cell's natural metabolic machinery, leading to their incorporation into newly synthesized lipids and acylated proteins.[3][4]

-

Bioorthogonal Ligation ("Click Chemistry"): After a period of metabolic labeling, the cells are lysed, and the incorporated bioorthogonal handle is detected by a highly specific and efficient chemical reaction known as "click chemistry."[5] The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne- or azide-modified fatty acid and a corresponding azide- or alkyne-containing reporter molecule.[3] These reporter molecules can be fluorophores for imaging, or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[3][4]

This strategy allows for the sensitive and specific detection of fatty acid metabolism and protein acylation in a wide range of biological systems.

Common Fatty Acid Analogues and Reporter Tags

A variety of fatty acid analogues with different chain lengths and bioorthogonal handles are commercially available or can be synthesized. The choice of analogue often depends on the specific metabolic pathway or protein modification being studied.

| Fatty Acid Analogue | Natural Counterpart | Bioorthogonal Handle | Common Applications |

| 17-Octadecynoic Acid (17-ODYA) | Stearic Acid (C18:0) | Terminal Alkyne | General protein S-palmitoylation and lipid metabolism studies.[6] |

| 15-Hexadecynoic Acid (15-HDYA) | Palmitic Acid (C16:0) | Terminal Alkyne | Studies of protein S-palmitoylation, as palmitate is a common modification. |

| 13-Tetradecynoic Acid (13-TDYA) | Myristic Acid (C14:0) | Terminal Alkyne | Investigation of N-myristoylation, a common co-translational protein modification. |

| Azido-fatty acids | Various | Azide | An alternative to alkyne analogues for click chemistry. |

Reporter Tags for Click Chemistry:

| Reporter Tag | Detection Method | Application |

| Azide- or Alkyne-Fluorophore | Fluorescence Microscopy, In-Gel Fluorescence Scanning | Visualization of labeled lipids and proteins within cells or in protein gels. Common fluorophores include rhodamine and fluorescein (B123965) derivatives.[3] |

| Azide- or Alkyne-Biotin | Western Blotting (with streptavidin conjugates), Mass Spectrometry | Affinity purification of labeled lipids and proteins for identification and quantification.[3] |

Experimental Workflows & Protocols

General Experimental Workflow

The overall workflow for a metabolic labeling experiment with fatty acid analogues can be summarized in the following steps, which will be detailed in the subsequent protocols.

Caption: General workflow for metabolic labeling with fatty acid analogues.

Detailed Experimental Protocol: Metabolic Labeling of Cultured Cells with 17-ODYA

This protocol is adapted for adherent mammalian cells and can be modified for suspension cells.

Materials:

-

Adherent mammalian cells (e.g., HEK293T, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

17-Octadecynoic Acid (17-ODYA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

Procedure:

-

Cell Culture: Seed cells in a multi-well plate or culture dish to achieve 70-80% confluency on the day of the experiment.

-

Serum Starvation (Optional but Recommended): To enhance the uptake of the fatty acid analogue, aspirate the complete medium, wash the cells once with warm PBS, and replace it with serum-free medium. Incubate for 1-2 hours.

-

Metabolic Labeling:

-

Prepare a stock solution of 17-ODYA in DMSO (e.g., 25 mM).

-

Dilute the 17-ODYA stock solution in the culture medium to the desired final concentration. A typical starting concentration is 25-50 µM.[6]

-

Replace the medium on the cells with the 17-ODYA-containing medium.

-

Incubate the cells for 4-18 hours to allow for metabolic incorporation. The optimal time should be determined empirically for each cell type and experimental goal.[6]

-

-

Cell Lysis:

-

After incubation, place the culture dish on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cellular proteins and lipids.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or a similar method to ensure equal loading for downstream applications.

Protocol for Saponification of Fatty Acid Analogues

For long-chain fatty acid analogues that have poor solubility in aqueous media, a saponification step can significantly improve their delivery into cells.[7]

Materials:

-

Long-chain fatty acid analogue (e.g., 17-ODYA)

-

Potassium hydroxide (B78521) (KOH) solution (e.g., 1 M)

-

Fatty acid-free bovine serum albumin (BSA)

-

Serum-free cell culture medium

Procedure:

-

In a sterile microcentrifuge tube, add the desired amount of the fatty acid analogue.

-

Add a 1.2 molar excess of KOH.

-

Heat the mixture at 65-70°C for 30 minutes to facilitate saponification.

-

Prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 10% w/v).

-

Add the saponified fatty acid solution to the BSA solution and incubate at 37°C for 15 minutes to allow for complex formation.

-

This fatty acid-BSA complex solution can now be added to the cells for metabolic labeling.

Protocol for Click Chemistry Reaction

This protocol describes the CuAAC reaction for labeling alkyne-modified proteins in a cell lysate with an azide-fluorophore.

Materials:

-

Cell lysate containing alkyne-labeled proteins

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand (e.g., 1.7 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Azide-fluorophore (e.g., Azide-TAMRA)

-

SDS-PAGE sample buffer

Procedure:

-

To a microcentrifuge tube, add a normalized amount of cell lysate (e.g., 50-100 µg of protein).

-

Add the click chemistry reagents in the following order, vortexing briefly after each addition:

-

TCEP (final concentration: 1 mM)

-

TBTA (final concentration: 100 µM)

-

Azide-fluorophore (final concentration: 10-100 µM)

-

CuSO₄ (final concentration: 1 mM)

-

-

Incubate the reaction at room temperature for 1 hour in the dark.

-

Quench the reaction by adding SDS-PAGE sample buffer.

-

The samples are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.

Data Presentation: Quantitative Parameters

The efficiency of metabolic labeling and detection can be influenced by several factors. The following tables provide a summary of typical quantitative parameters.

Table 1: Typical Labeling Conditions for Fatty Acid Analogues

| Parameter | 17-ODYA (Stearate Analogue) | 15-HDYA (Palmitate Analogue) | 13-TDYA (Myristate Analogue) |

| Concentration | 25-100 µM[6][8] | 50-100 µM | 25-50 µM |

| Incubation Time | 4-18 hours[6] | 4-12 hours | 2-8 hours |

| Delivery Method | Direct addition or Saponification with BSA[7] | Direct addition or Saponification with BSA | Direct addition |

| Cell Type | Various mammalian cell lines | Various mammalian cell lines | Various mammalian cell lines |

Table 2: Click Chemistry Reaction Components and Concentrations

| Component | Stock Concentration | Final Concentration | Purpose |

| TCEP | 50 mM | 1 mM | Reducing agent to convert Cu(II) to Cu(I) |

| TBTA/BTTAA | 1.7-10 mM | 100 µM | Ligand to stabilize Cu(I) and improve reaction efficiency |

| CuSO₄ | 50 mM | 1 mM | Source of copper catalyst |

| Azide/Alkyne Reporter | 1-10 mM | 10-100 µM | Reporter tag for detection |

Visualization of Pathways and Workflows

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the catabolic pathway of fatty acid beta-oxidation in the mitochondria, a key process that can be studied using fatty acid analogues.

References

- 1. Metabolomics and Lipidomics Sample Preparation [protocols.io]

- 2. Metabolic labeling with fatty acids [pubmed.ncbi.nlm.nih.gov]

- 3. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Nexus of Discovery: A Technical Guide to Unsaturated Fatty Acid Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the discovery and development of unsaturated fatty acid (UFA) probes, essential tools for interrogating lipid metabolism, cellular signaling, and their roles in health and disease. From the foundational principles of fluorescent probe design to the intricacies of click chemistry and their application in cutting-edge research, this document provides a comprehensive overview for professionals in the field. We delve into the quantitative characteristics of various probes, provide detailed experimental protocols, and visualize the complex biological pathways these molecules illuminate.

Introduction to Unsaturated Fatty Acid Probes

Unsaturated fatty acids are fundamental building blocks of cellular membranes and potent signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, metabolic regulation, and ferroptosis. The development of sophisticated molecular probes that mimic these native fatty acids has revolutionized our ability to visualize and quantify their uptake, trafficking, and metabolism in living systems. These probes are broadly categorized into two main classes: fluorescently labeled UFAs and bioorthogonally tagged UFAs for click chemistry applications.

Fluorescent UFA Probes: These probes incorporate a fluorophore into the fatty acid structure, allowing for direct visualization by fluorescence microscopy. Common fluorophores include BODIPY, nitrobenzoxadiazole (NBD), pyrene, and dansyl groups. The choice of fluorophore depends on the specific application, considering factors such as brightness, photostability, environmental sensitivity, and spectral properties.

Click Chemistry UFA Probes: These probes feature a small, bioorthogonal handle, typically a terminal alkyne or azide (B81097) group. This handle does not significantly perturb the fatty acid's biological activity. Following cellular incorporation, the probe can be covalently tagged with a reporter molecule (e.g., a fluorophore or biotin) via a highly specific and efficient "click" reaction, enabling sensitive detection and analysis.

Quantitative Data on Unsaturated Fatty Acid Probes

The selection of an appropriate UFA probe is dictated by its specific properties. The following tables summarize key quantitative data for commonly used fluorescent and bioorthogonal UFA probes to facilitate informed experimental design.

Table 1: Spectroscopic Properties of Common Fluorescent Fatty Acid Probes

| Probe Family | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Environment Sensitivity |

| BODIPY | BODIPY FL | ~503 | ~512 | High (~0.9 in methanol)[1][2] | Low |

| BODIPY 581/591 | ~581 | ~591 | High | High (ratiometric shift upon oxidation) | |

| NBD | NBD | ~466 | ~535 | Moderate | High (hydrophobicity) |

| Pyrene | Pyrene | ~340 | ~375 (monomer), ~470 (excimer) | Moderate to High | High (excimer formation)[3] |

| Dansyl | Dansyl | ~340 | ~520 | Low to Moderate | High (polarity) |

| cis-Parinaric Acid | Parinaric Acid | ~304, ~318 | ~420 | Low | High (membrane phase) |

Table 2: Binding Affinities of Fluorescent Probes for Fatty Acid-Binding Proteins (FABPs)

| Probe | Protein | Dissociation Constant (Kd) | Reference |

| BODIPY FL C16 | Liver-FABP (L-FABP) | Sub-micromolar | [1] |

| BODIPY FL C16 | Intestinal-FABP (I-FABP) | Sub-micromolar | [1] |

| ADIFAB (Acrylodan-labeled I-FABP) | Oleate | 0.28 µM | [4] |

| ADIFAB (Acrylodan-labeled I-FABP) | Palmitate | 0.33 µM | [4] |

| ADIFAB (Acrylodan-labeled I-FABP) | Linoleate | 0.97 µM | [4] |

| ADIFAB (Acrylodan-labeled I-FABP) | Arachidonate | 1.6 µM | [4] |

| ADIFAB (Acrylodan-labeled I-FABP) | Linolenate | 2.5 µM | [4] |

Key Signaling Pathways Involving Unsaturated Fatty Acids

UFA probes are instrumental in dissecting complex signaling cascades. The following diagrams, rendered in DOT language, illustrate two critical pathways where UFAs play a central role.

Polyunsaturated Fatty Acids in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Polyunsaturated fatty acids (PUFAs) are the primary substrates for this peroxidation, making them key players in this pathway.[5][6]

Caption: PUFA incorporation and peroxidation in the ferroptosis signaling pathway.

Unsaturated Fatty Acids in Inflammatory Signaling

Unsaturated fatty acids, particularly omega-3 and omega-6 PUFAs, are precursors to a host of lipid mediators that regulate inflammation. Their metabolism through cyclooxygenase (COX) and lipoxygenase (LOX) pathways generates both pro- and anti-inflammatory eicosanoids.[7][8]

Caption: Metabolism of unsaturated fatty acids in inflammatory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of unsaturated fatty acid probes.

Synthesis of Alkyne-Tagged Unsaturated Fatty Acids

This protocol outlines a general method for the synthesis of terminal alkyne-tagged fatty acids, which can be adapted for various chain lengths and degrees of unsaturation. The synthesis often involves the protection of the carboxylic acid, introduction of the alkyne moiety, and subsequent deprotection. A common strategy is the use of a dihalide precursor followed by double dehydrohalogenation.

Materials:

-

Appropriate dihaloalkanoic acid

-

Protecting agent for carboxylic acid (e.g., methanol, benzyl (B1604629) bromide)

-

Strong base (e.g., sodium amide (NaNH2), potassium tert-butoxide)

-

Anhydrous solvents (e.g., THF, DMF)

-

Reagents for deprotection (e.g., LiOH, H2/Pd)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Protection of the Carboxylic Acid: The starting dihaloalkanoic acid is protected as an ester (e.g., methyl or benzyl ester) to prevent interference with the strong base in the subsequent step.

-

Double Dehydrohalogenation: The protected dihaloalkanoate is treated with an excess of a strong base, such as sodium amide in liquid ammonia (B1221849) or potassium tert-butoxide in THF. This induces two successive E2 elimination reactions to form the terminal alkyne.[9]

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography on silica (B1680970) gel.

-

Deprotection: The protecting group is removed to yield the free alkyne-tagged fatty acid. For example, a methyl ester can be hydrolyzed with lithium hydroxide, and a benzyl ester can be removed by hydrogenolysis.

-

Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Cellular Labeling with Fluorescent Unsaturated Fatty Acid Probes

This protocol describes the general procedure for labeling live cells with fluorescent UFA probes for subsequent imaging.

Materials:

-

Fluorescent UFA probe stock solution (e.g., in DMSO or ethanol)

-

Cell culture medium (consider using serum-free or delipidated serum medium to reduce competition)

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope

Procedure:

-

Probe-BSA Complex Preparation: To enhance solubility and delivery, the fluorescent UFA probe is complexed with fatty acid-free BSA. Briefly, the probe stock solution is diluted in culture medium containing BSA and incubated to allow complex formation.

-

Cell Labeling: The culture medium is removed from the cells and replaced with the medium containing the probe-BSA complex.

-

Incubation: Cells are incubated with the probe for a specific duration (typically 15-60 minutes) at 37°C. The optimal incubation time and probe concentration should be determined empirically for each cell type and probe.

-

Washing: The labeling medium is removed, and the cells are washed several times with warm PBS or culture medium to remove unbound probe.

-

Imaging: The cells are immediately imaged using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Click Chemistry Labeling of Alkyne-Tagged UFAs in Fixed Cells

This protocol details the steps for detecting incorporated alkyne-tagged UFAs in fixed cells using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[10][11]

Materials:

-

Cells labeled with an alkyne-tagged UFA

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Azide-functionalized reporter molecule (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA or picolyl azide)

-

Click reaction buffer (e.g., PBS or Tris buffer)

Procedure:

-

Cell Fixation: After labeling with the alkyne-UFA, cells are fixed with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: The cells are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow the click chemistry reagents to enter the cell.

-

Click Reaction: A fresh click reaction cocktail is prepared by sequentially adding the copper(II) sulfate, the azide-reporter, and the reducing agent (sodium ascorbate) to the buffer. The use of a copper ligand is recommended to improve reaction efficiency and protect the fluorophore. The cocktail is added to the cells and incubated for 30-60 minutes at room temperature, protected from light.

-

Washing: The cells are washed thoroughly with PBS to remove unreacted click reagents.

-

(Optional) Counterstaining: Cellular compartments, such as the nucleus, can be counterstained (e.g., with DAPI).

-

Imaging: The coverslips are mounted on slides, and the cells are imaged by fluorescence microscopy.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of complex screening and analysis protocols.

High-Throughput Screening for Fatty Acid Uptake Modulators

This workflow outlines a typical process for a high-throughput screen to identify compounds that modulate the uptake of unsaturated fatty acids using a fluorescent probe.

Caption: A generalized workflow for high-throughput screening of fatty acid uptake.

Conclusion

The continuous innovation in the design and application of unsaturated fatty acid probes provides researchers with an expanding toolkit to explore the multifaceted roles of these lipids in biology. The strategic selection of probes based on their quantitative properties, coupled with robust and optimized experimental protocols, is paramount for generating high-quality, reproducible data. The visualization of the complex signaling networks and experimental workflows further aids in conceptualizing and executing research in this dynamic field. This guide serves as a foundational resource for both newcomers and experienced researchers, aiming to facilitate the effective use of UFA probes in advancing our understanding of lipid biology and its implications for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. BODIPY | AAT Bioquest [aatbio.com]

- 3. thermofisher.com [thermofisher.com]

- 4. A fluorescently labeled intestinal fatty acid binding protein. Interactions with fatty acids and its use in monitoring free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Dietary Polyunsaturated Fatty Acids and Inflammation: The Role of Phospholipid Biosynthesis [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. m.youtube.com [m.youtube.com]

- 10. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

An In-depth Technical Guide on the Safe Handling of (Z)-hexadec-9-en-15-ynoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. A specific Safety Data Sheet (SDS) for (Z)-hexadec-9-en-15-ynoic acid was not available at the time of writing. The information herein is compiled from data on structurally similar compounds and general knowledge of the chemical functionalities present. It is imperative to supplement this guide with a thorough risk assessment before handling this compound.

Chemical and Physical Properties

(Z)-hexadec-9-en-15-ynoic acid is an unsaturated fatty acid containing both a cis-double bond and a terminal alkyne. It is utilized in research as a chemical probe, particularly in "click chemistry" applications for labeling and detecting proteins.[1][2] Due to the absence of a dedicated Safety Data Sheet (SDS), the properties of structurally related compounds, (Z)-Hexadec-9-enoic acid (Palmitoleic acid) and Hexadec-15-ynoic acid, are provided for comparison.

| Property | (Z)-hexadec-9-en-15-ynoic acid | (Z)-Hexadec-9-enoic acid | Hexadec-15-ynoic acid |

| CAS Number | 2231023-75-7 | 373-49-9 | 99208-90-9 |

| Molecular Formula | C₁₆H₂₆O₂ | C₁₆H₃₀O₂ | C₁₆H₂₈O₂ |

| Molecular Weight | 250.38 g/mol | 254.41 g/mol | 252.39 g/mol |

| Appearance | Liquid | - | - |

| Purity | ≥98% | - | - |

Data for (Z)-hexadec-9-en-15-ynoic acid obtained from supplier information. Data for related compounds from PubChem.

Hazard Identification and Classification

A definitive GHS classification for (Z)-hexadec-9-en-15-ynoic acid is not available. However, based on the data for Hexadec-15-ynoic acid, which is classified as an irritant, and the general reactivity of terminal alkynes, a cautious approach is warranted.

Inferred GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |

Pictogram:

Signal Word: Warning

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Experimental Protocols: Safe Handling and Storage

Given the potential hazards associated with terminal alkynes, such as flammability and the formation of explosive metal acetylides, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Nitrile gloves are recommended for handling fatty acids and organic solvents.[3][4] Ensure to check the breakthrough time and change gloves immediately upon contamination.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If handling the compound as a powder or generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[5][6] For handling in solution, work in a well-ventilated fume hood.

Storage

-

Temperature: Store in a cool, dry, and well-ventilated area. Supplier recommendations for storage in solution are at -20°C.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and sources of ignition. Crucially, avoid contact with heavy metals such as copper, silver, and mercury, as terminal alkynes can form explosive acetylides with these metals.

-

Containers: Store in a tightly sealed, appropriate container.

Spill and Disposal

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material in a sealed container for disposal.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations for chemical waste.

Visualized Workflows

Safe Handling Workflow

Caption: A logical workflow for the safe handling of (Z)-hexadec-9-en-15-ynoic acid.

First Aid Measures

Caption: First aid procedures for exposure to (Z)-hexadec-9-en-15-ynoic acid.

References

- 1. ehrs.upenn.edu [ehrs.upenn.edu]

- 2. Respiratory protection. With Certainty. | Würth Industria España [wurth-industria.es]

- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 4. gloves.com [gloves.com]

- 5. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]

- 6. www-esh.fnal.gov [www-esh.fnal.gov]

Methodological & Application

Unveiling Protein Palmitoylation: A Detailed Protocol for Utilizing (Z)-hexadec-9-en-15-ynoic acid in Click Chemistry

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the application of (Z)-hexadec-9-en-15-ynoic acid, a palmitoleic acid analog, in the study of protein palmitoylation. Palmitoylation, the reversible post-translational modification of proteins with fatty acids, plays a critical role in various cellular processes, including signal transduction, protein trafficking, and membrane localization. Dysregulation of this process is implicated in numerous diseases, making it a key area of investigation in drug development. (Z)-hexadec-9-en-15-ynoic acid serves as a powerful chemical probe that is metabolically incorporated into proteins by cellular machinery. The terminal alkyne group of the fatty acid analog then allows for the highly specific and efficient attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This protocol details the metabolic labeling of cells, the subsequent click chemistry reaction, and downstream analysis of palmitoylated proteins.

Introduction

Protein S-palmitoylation is a dynamic lipid modification that regulates the function of a wide array of proteins. The covalent attachment of palmitic acid to cysteine residues is catalyzed by a family of enzymes known as palmitoyl (B13399708) acyltransferases (PATs). The unique properties of (Z)-hexadec-9-en-15-ynoic acid, also referred to as Palmitoleic acid alkyne, make it an invaluable tool for investigating this post-translational modification.[1][2] Its structure, featuring a cis-double bond and a terminal alkyne, allows it to be recognized and utilized by cellular enzymes, leading to its incorporation into proteins that are endogenously palmitoylated. The terminal alkyne handle then provides a bioorthogonal site for the covalent attachment of various reporter molecules, such as fluorophores or biotin, via click chemistry. This enables the visualization, enrichment, and identification of palmitoylated proteins.

A key pathway where palmitoylation is essential is the Wnt signaling pathway. The acyltransferase Porcupine (PORCN) is responsible for the O-palmitoylation of Wnt proteins, a critical step for their secretion and subsequent binding to Frizzled receptors to initiate downstream signaling. The use of (Z)-hexadec-9-en-15-ynoic acid can facilitate the study of this crucial modification in the context of Wnt-related cellular processes and diseases.

Key Experimental Protocols

Metabolic Labeling of Mammalian Cells

This protocol describes the introduction of (Z)-hexadec-9-en-15-ynoic acid into cultured mammalian cells for metabolic incorporation into proteins.

Materials:

-

(Z)-hexadec-9-en-15-ynoic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Cultured mammalian cells (e.g., HEK293T, HeLa)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Preparation of (Z)-hexadec-9-en-15-ynoic acid-BSA Conjugate:

-

Prepare a stock solution of (Z)-hexadec-9-en-15-ynoic acid in ethanol (B145695) or DMSO.

-

In a sterile tube, mix the fatty acid stock solution with fatty acid-free BSA in serum-free DMEM to the desired final concentration. A typical starting concentration for the fatty acid is 25-100 µM.

-

Incubate the mixture at 37°C for 30 minutes to allow for conjugation.

-

-

Cell Treatment:

-

Plate cells to be 70-80% confluent on the day of the experiment.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the prepared (Z)-hexadec-9-en-15-ynoic acid-BSA conjugate in fresh culture medium to the cells.

-

Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell type and experimental goal.

-

-

Cell Lysis:

-

After incubation, remove the labeling medium and wash the cells twice with cold PBS.

-

Add an appropriate volume of cold cell lysis buffer to the cells.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

This protocol outlines the "clicking" of an azide-containing reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide (B81097) for imaging) to the alkyne-modified proteins in the cell lysate.

Materials:

-

Protein lysate from metabolically labeled cells

-

Azide reporter tag (e.g., Biotin-Azide, Fluorescent-Azide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Procedure:

-

Prepare Click Chemistry Reagents:

-

Prepare stock solutions of the azide reporter, CuSO4, TCEP/Sodium Ascorbate, and TBTA/THPTA in a suitable solvent (e.g., DMSO or water).

-

-

Click Reaction Assembly (Final concentrations are recommendations and may require optimization):

-

In a microcentrifuge tube, add the following reagents in order:

-

Protein lysate (50-100 µg)

-

Azide reporter (final concentration: 100 µM)

-

TCEP or Sodium Ascorbate (final concentration: 1 mM)

-

TBTA or THPTA (final concentration: 100 µM)

-

CuSO4 (final concentration: 1 mM)

-

-

Vortex the reaction mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Sample Preparation for Downstream Analysis:

-

For analysis by SDS-PAGE and Western blotting, add 4x Laemmli sample buffer to the reaction mixture and boil for 5-10 minutes.

-

For enrichment of biotin-tagged proteins, proceed to affinity purification using streptavidin-conjugated beads.

-

Data Presentation

The following table provides starting recommendations for the concentration and incubation time for metabolic labeling with alkyne-functionalized fatty acids, based on studies using the similar analog 15-hexadecynoic acid (15-YNE).[3] These parameters should be optimized for each specific cell line and experimental setup.

| Cell Line | Fatty Acid Concentration (µM) | Incubation Time (hours) | Observed S-palmitoylation |

| HCT-116 | 25 | 4 | Time- and concentration-dependent increase |

| Caco-2 | 25 | 4 | Time- and concentration-dependent increase |

Calculation of S-palmitoylation: The relative amount of S-palmitoylation can be calculated using the following formula for in-gel fluorescence analysis: S-palmitoylation = (Fluorescence signal of target protein in labeled sample) / (Background signal of the same protein in unlabeled control)[3]

For Western blot analysis following immunoprecipitation, the signal of the target protein can be normalized to the input amount.[3]

Visualizations

Wnt Signaling Pathway and the Role of Palmitoylation

The following diagram illustrates the critical role of Porcupine (PORCN)-mediated palmitoylation in the secretion and signaling of Wnt proteins.

Caption: Wnt protein palmitoylation by PORCN in the ER is essential for secretion.

Experimental Workflow for Proteomic Analysis

This diagram outlines the general workflow for the identification and analysis of palmitoylated proteins using (Z)-hexadec-9-en-15-ynoic acid and click chemistry.

Caption: Workflow for analyzing palmitoylated proteins using click chemistry.

References

Application Notes and Protocols: (Z)-hexadec-9-en-15-ynoic acid in WNT Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-hexadec-9-en-15-ynoic acid, also known as palmitoleic acid alkyne, is a powerful chemical probe for investigating the WNT signaling pathway. This unsaturated alkynyl fatty acid serves as a mimic of palmitoleic acid, the lipid moiety attached to WNT proteins by the enzyme Porcupine (PORCN). This post-translational modification, known as palmitoleoylation, is essential for the secretion and activity of WNT proteins. The terminal alkyne group of (Z)-hexadec-9-en-15-ynoic acid enables "click chemistry," a highly specific and efficient bioorthogonal reaction. This allows for the visualization, identification, and quantification of acylated WNT proteins, providing a valuable tool for studying WNT processing, secretion, and the efficacy of PORCN inhibitors.

Principle of Application

The core application of (Z)-hexadec-9-en-15-ynoic acid is in metabolic labeling. Cells are incubated with this fatty acid analog, which is then incorporated into WNT proteins by PORCN. The alkyne-tagged WNT proteins can then be detected and analyzed using various techniques following a click reaction with an azide-containing reporter molecule (e.g., a fluorophore or biotin).

Key Applications in WNT Signaling Research

-

Monitoring WNT Palmitoleoylation: Directly visualizes the extent of WNT protein acylation in cells.

-

Screening for PORCN Inhibitors: Provides a direct readout of PORCN enzymatic activity, enabling the screening and characterization of potential drug candidates that inhibit WNT acylation.

-

Investigating WNT Trafficking and Secretion: The ability to tag and track WNT proteins allows for the study of their movement through the secretory pathway.

-

Proteomic Profiling of Acylated Proteins: Coupled with mass spectrometry, this probe can be used to identify and quantify WNT proteins and other potential substrates of PORCN.

Quantitative Data Summary

While specific quantitative data for the direct application of (Z)-hexadec-9-en-15-ynoic acid is not extensively tabulated in publicly available literature, data from studies using similar methodologies with PORCN inhibitors provide a framework for the types of quantitative analysis that can be performed. The following table illustrates the kind of data that can be generated when using this probe to evaluate a PORCN inhibitor.

| Compound | Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| LGK974 | In vitro Wnt peptide fatty acylation | PORCN | HEK 293FT cell membranes | 12.9 | [1] |

| LGK974 | Wnt signaling luciferase reporter assay | Wnt Pathway | Co-culture of L-Wnt3a and HEK293FT cells | 7.5 | [1] |

Table 1: Example Quantitative Data for a PORCN Inhibitor. This table demonstrates the type of quantitative data that can be obtained using assays where (Z)-hexadec-9-en-15-ynoic acid would be a key reagent for monitoring PORCN activity.

Experimental Protocols

Protocol 1: Metabolic Labeling of WNT Proteins with (Z)-hexadec-9-en-15-ynoic acid

Objective: To incorporate the alkyne-tagged fatty acid into WNT proteins within cultured cells.

Materials:

-

(Z)-hexadec-9-en-15-ynoic acid

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Cells expressing WNT proteins (e.g., HEK293T cells transfected with a WNT expression vector)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare a stock solution of (Z)-hexadec-9-en-15-ynoic acid in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in cell culture medium to the final desired concentration (e.g., 25-100 µM).

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing (Z)-hexadec-9-en-15-ynoic acid to the cells.

-

Incubate the cells for a specified period (e.g., 4-16 hours) at 37°C in a CO2 incubator.

-

After incubation, proceed to cell lysis for downstream applications such as click chemistry.

Protocol 2: Click Chemistry Reaction for Detection of Alkyne-Labeled WNT Proteins

Objective: To attach a reporter molecule (fluorophore or biotin) to the alkyne-tagged WNT proteins in a cell lysate.

Materials:

-

Cell lysate containing alkyne-labeled proteins

-

Azide-conjugated reporter molecule (e.g., Azide-Fluorophore, Azide-Biotin)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

PBS

Procedure:

-

Prepare the following stock solutions:

-

Azide-reporter: 10 mM in DMSO

-

CuSO4: 50 mM in water

-

Copper ligand: 50 mM in DMSO or water

-

Sodium Ascorbate: 500 mM in water (prepare fresh)

-

-

In a microcentrifuge tube, combine the following in order:

-

Cell lysate (containing 50-100 µg of protein)

-

PBS to a final volume of ~90 µL

-

Azide-reporter (to a final concentration of 50-100 µM)

-

Copper ligand (to a final concentration of 1 mM)

-

CuSO4 (to a final concentration of 1 mM)

-

-

Vortex briefly to mix.

-

Initiate the click reaction by adding the reducing agent (Sodium Ascorbate) to a final concentration of 5 mM.

-

Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.

-

The protein sample is now ready for downstream analysis (e.g., SDS-PAGE, Western Blot, or affinity purification).

Protocol 3: Immunoprecipitation and Western Blot Analysis of Labeled WNT Proteins

Objective: To isolate and visualize the acylated WNT proteins.

Materials:

-

Click-reacted cell lysate

-

Anti-WNT antibody

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary and secondary antibodies for Western blotting

-

Chemiluminescent substrate

Procedure:

-

Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C. b. Add the anti-WNT antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C. d. Pellet the beads using a magnetic stand and wash them three times with wash buffer. e. Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. If a biotin-azide reporter was used, the labeled proteins can be detected using a streptavidin-HRP conjugate. e. Alternatively, probe the membrane with a primary antibody against WNT or the protein tag, followed by an HRP-conjugated secondary antibody. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Canonical WNT Signaling Pathway.

Caption: Experimental workflow for WNT protein analysis.

Caption: Logical relationship of the chemical probe.

References

Application Note: Quantitative Analysis of (Z)-hexadec-9-en-15-ynoic acid in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (Z)-hexadec-9-en-15-ynoic acid, an unsaturated alkynyl fatty acid probe, in biological samples. The method employs a straightforward liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This protocol provides the necessary steps for sample preparation, chromatographic conditions, and mass spectrometric parameters to achieve reliable and reproducible quantification of (Z)-hexadec-9-en-15-ynoic acid, making it suitable for various research applications in lipidomics and drug development.

Introduction

(Z)-hexadec-9-en-15-ynoic acid is an unsaturated fatty acid containing a terminal alkyne group, which serves as a valuable chemical probe for studying lipid metabolism and protein lipidation.[1][2] The alkyne handle allows for bioorthogonal "click" chemistry reactions, enabling the visualization and identification of lipid-modified proteins and other metabolic fates of the fatty acid.[1] Accurate quantification of this fatty acid in biological matrices is crucial for understanding its uptake, incorporation, and metabolism within cellular systems. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[3][4] This method has been developed to provide a robust and reliable workflow for researchers and scientists.

Experimental

Sample Preparation

A liquid-liquid extraction procedure is employed to isolate (Z)-hexadec-9-en-15-ynoic acid from biological matrices such as plasma, cell lysates, or tissue homogenates.

Protocol:

-

To 100 µL of the biological sample, add 10 µL of an internal standard solution (e.g., (Z)-hexadec-9-en-15-ynoic acid-d4 at 1 µg/mL).

-

Add 300 µL of a 1:2 (v/v) mixture of methanol (B129727) and methyl tert-butyl ether (MTBE).

-

Vortex the mixture vigorously for 10 minutes.

-

Add 150 µL of water to induce phase separation.

-

Vortex for an additional 1 minute and then centrifuge at 14,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile in water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to resolve the analyte from potential matrix interferences.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 80% B to 98% B over 5 min, hold at 98% B for 2 min, return to 80% B and re-equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| (Z)-hexadec-9-en-15-ynoic acid | 249.2 | 59.0 | 100 | 30 | 15 |

| (Z)-hexadec-9-en-15-ynoic acid-d4 (IS) | 253.2 | 63.0 | 100 | 30 | 15 |

Data Analysis

Quantitative analysis is performed by constructing a calibration curve using a series of standards with known concentrations of (Z)-hexadec-9-en-15-ynoic acid and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of (Z)-hexadec-9-en-15-ynoic acid in unknown samples is then determined from this calibration curve.

Workflow and Signaling Pathway Diagrams

Caption: Figure 1: A flowchart illustrating the major steps of the LC-MS/MS method for the analysis of (Z)-hexadec-9-en-15-ynoic acid.

Caption: Figure 2: A diagram showing the potential metabolic pathway and bioorthogonal detection of (Z)-hexadec-9-en-15-ynoic acid.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of (Z)-hexadec-9-en-15-ynoic acid in biological samples. The protocol is designed to be readily implemented in a research laboratory setting, offering a valuable tool for scientists and drug development professionals engaged in lipid research. The combination of a simple extraction procedure with the selectivity of tandem mass spectrometry ensures accurate and precise results.

References

- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes: Visualizing Cellular Lipid Metabolism with (Z)-hexadec-9-en-15-ynoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction